Cas no 110480-87-0 ((R)-1-amino-2-methyl-1-phenyl-propan-2-ol)
(R)-1-amino-2-methyl-1-phenyl-propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-amino-2-methyl-1-phenyl-propan-2-ol
- .1,1-dimethyl-(S)-phenylglycinol;.(R)-2-(amino-phenyl-methyl)propan-2-ol;.(1R)-1-Amino-2-methyl-1-phenylpropan-2-ol;.(R)-1-amino-2-methyl-1-phenyl-2-propanol;(R)-1,1-dimethyl-2-amino-2-phenylethanol;.(1R)-1-Amino-2-methyl-1-phenyl-2-propanol;
- (1R)-1-amino-2-methyl-1-phenylpropan-2-ol
- 110480-87-0
- Benzeneethanol, beta-amino-alpha,alpha-dimethyl-, (betaR)-
- EN300-3029302
- DTXSID201277997
- (R)-1-amino-2-methyl-1-phenylpropan-2-ol
- (I(2)R)-I(2)-Amino-I+/-,I+/--dimethylbenzeneethanol
- SCHEMBL1152702
- (1R)-1-Amino-2-methyl-1-phenyl-2-propanol
- FAKPSIGKWYUNJZ-SECBINFHSA-N
-
- MDL: MFCD22377971
- Inchi: 1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3/t9-/m1/s1
- InChI Key: FAKPSIGKWYUNJZ-SECBINFHSA-N
- SMILES: OC(C)(C)[C@@H](C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 165.11500
- Monoisotopic Mass: 165.115364102Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- PSA: 46.25000
- LogP: 2.15760
(R)-1-amino-2-methyl-1-phenyl-propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019116883-1g |
(R)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride |
110480-87-0 | 97% | 1g |
$644.70 | 2023-09-04 | |
| 1PlusChem | 1P01SH24-250mg |
Benzeneethanol, β-amino-α,α-dimethyl-, (βR)- |
110480-87-0 | 97% | 250mg |
$139.00 | 2023-12-26 | |
| 1PlusChem | 1P01SH24-1g |
Benzeneethanol, β-amino-α,α-dimethyl-, (βR)- |
110480-87-0 | 97% | 1g |
$307.00 | 2023-12-26 | |
| Enamine | EN300-3029302-0.05g |
(1R)-1-amino-2-methyl-1-phenylpropan-2-ol |
110480-87-0 | 95.0% | 0.05g |
$249.0 | 2025-03-19 | |
| Enamine | EN300-3029302-0.1g |
(1R)-1-amino-2-methyl-1-phenylpropan-2-ol |
110480-87-0 | 95.0% | 0.1g |
$372.0 | 2025-03-19 | |
| Enamine | EN300-3029302-0.25g |
(1R)-1-amino-2-methyl-1-phenylpropan-2-ol |
110480-87-0 | 95.0% | 0.25g |
$530.0 | 2025-03-19 | |
| Enamine | EN300-3029302-0.5g |
(1R)-1-amino-2-methyl-1-phenylpropan-2-ol |
110480-87-0 | 95.0% | 0.5g |
$835.0 | 2025-03-19 | |
| Enamine | EN300-3029302-1.0g |
(1R)-1-amino-2-methyl-1-phenylpropan-2-ol |
110480-87-0 | 95.0% | 1.0g |
$1070.0 | 2025-03-19 | |
| Enamine | EN300-3029302-2.5g |
(1R)-1-amino-2-methyl-1-phenylpropan-2-ol |
110480-87-0 | 95.0% | 2.5g |
$2100.0 | 2025-03-19 | |
| Enamine | EN300-3029302-5.0g |
(1R)-1-amino-2-methyl-1-phenylpropan-2-ol |
110480-87-0 | 95.0% | 5.0g |
$3105.0 | 2025-03-19 |
(R)-1-amino-2-methyl-1-phenyl-propan-2-ol Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on (R)-1-amino-2-methyl-1-phenyl-propan-2-ol
Comprehensive Overview of (R)-1-amino-2-methyl-1-phenyl-propan-2-ol (CAS No. 110480-87-0): Properties, Applications, and Innovations
The compound (R)-1-amino-2-methyl-1-phenyl-propan-2-ol (CAS No. 110480-87-0) is a chiral amino alcohol with significant relevance in pharmaceutical and chemical research. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for "chiral building blocks," "pharmaceutical intermediates," and "stereoselective synthesis," reflecting the growing demand for enantiomerically pure compounds like this one.
With the rise of green chemistry and sustainable practices, the synthesis of (R)-1-amino-2-methyl-1-phenyl-propan-2-ol has garnered attention for its potential in reducing waste and improving atom economy. Questions like "How to optimize chiral synthesis?" or "What are eco-friendly routes to amino alcohols?" dominate discussions in academic forums and search engines. This compound’s adaptability in catalytic asymmetric reactions aligns with these trends, making it a focal point for innovation.
The structural features of CAS No. 110480-87-0 include a phenyl group and a tertiary alcohol, which contribute to its versatility in drug development. Searches for "amino alcohol applications" and "phenylpropanol derivatives" highlight its role in designing central nervous system (CNS) therapeutics and adrenergic receptor modulators. Its enantiomeric purity is critical, as evidenced by queries such as "Why is stereochemistry important in APIs?"—a testament to its pharmaceutical significance.
Analytical techniques like HPLC, NMR, and chiral chromatography are essential for characterizing (R)-1-amino-2-methyl-1-phenyl-propan-2-ol. Professionals often search for "methods to determine enantiomeric excess" or "quality control for chiral compounds," underscoring the need for robust protocols. The compound’s stability under various conditions is another hot topic, with inquiries about "storage recommendations for amino alcohols" frequently appearing in technical databases.
In the context of drug discovery, this compound serves as a precursor for optically active ligands and catalysts. Its relevance is further amplified by searches for "chiral auxiliaries in asymmetric synthesis" and "scalable routes to enantiopure amines." The intersection of computational chemistry and experimental validation—often queried as "How to predict chiral compound reactivity?"—has also propelled interest in its molecular behavior.
Beyond pharmaceuticals, CAS No. 110480-87-0 finds applications in material science and agrochemicals. Discussions around "biodegradable chiral materials" and "sustainable crop protection agents" highlight its cross-disciplinary utility. The compound’s role in polymer modification and catalysis is another area of exploration, driven by searches for "amino alcohols in smart materials."
Regulatory compliance and safety are paramount, with users seeking "handling guidelines for chiral amines" and "non-hazardous solvent alternatives." While (R)-1-amino-2-methyl-1-phenyl-propan-2-ol is not classified as hazardous, proper lab practices are emphasized in technical literature. This aligns with the broader shift toward "responsible chemical manufacturing," a trending topic in both industry and academia.
In summary, (R)-1-amino-2-methyl-1-phenyl-propan-2-ol (CAS No. 110480-87-0) exemplifies the convergence of chiral chemistry, sustainability, and pharmaceutical innovation. Its multifaceted applications and alignment with current scientific priorities ensure its continued prominence in research and industrial workflows.
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